3-(2-Chloroethyl)quinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloroethyl)quinoline hydrochloride is a useful research compound. Its molecular formula is C11H11Cl2N and its molecular weight is 228.12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Studies:
- A compound bearing a tri-quinoline moiety, closely related to 3-(2-Chloroethyl)quinoline hydrochloride, was synthesized and characterized for its potential in anticancer studies. This compound demonstrated higher cytotoxicity in human cervical cancer cell lines (HeLa) than in human breast cancer cell lines (MCF7), indicating its potential application in cancer treatment (Gayathri et al., 2017).
Corrosion Inhibition:
- 2-Chloro 3-formyl quinoline, a derivative of this compound, was investigated for its efficacy in inhibiting mild steel corrosion in hydrochloric acid solution. This study revealed that the compound is an effective corrosion inhibitor, useful in protecting metal surfaces in industrial settings (Prasanna et al., 2016).
Synthesis of Quinoline Derivatives:
- Recent research has focused on the synthesis of 2-chloroquinoline-3-carbaldehyde and related analogs, including those similar to this compound. These compounds have a wide range of applications, particularly in the development of new pharmaceuticals and biological agents (Hamama et al., 2018).
Pharmaceutical Substance Stability Studies:
- A study on the stability of a pharmaceutical substance closely related to this compound was conducted. This research is crucial for understanding the environmental stability of such compounds, which is essential in the development and storage of pharmaceutical drugs (Gendugov et al., 2021).
Antimicrobial and Cytogenetic Studies:
- Quinoline derivatives synthesized through Vilsmeier Haack reaction, related to this compound, have been studied for their antimicrobial properties. This indicates potential applications in combating microbial infections (Kumar et al., 2003).
Bioimaging Applications:
- A novel quinoline-based fluorescent probe, structurally related to this compound, was designed for the detection of Al(III) ions. Its application extends to bioimaging in living cells, plants, and zebrafish, demonstrating its utility in biological and environmental studies (Lu et al., 2021).
Safety and Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
3-(2-chloroethyl)quinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN.ClH/c12-6-5-9-7-10-3-1-2-4-11(10)13-8-9;/h1-4,7-8H,5-6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTGJBNXSXPCNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CCCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.